(2-Methoxyquinolin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZUULGZQZCRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038969-22-0 | |
| Record name | (2-methoxyquinolin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Methoxyquinolin-3-yl)methanol CAS number and identification
An In-Depth Technical Guide to (2-Methoxyquinolin-3-yl)methanol: Synthesis, Characterization, and Analytical Protocols
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. Historically, quinoline derivatives like quinine have been instrumental in combating malaria[1][2]. In the contemporary pharmaceutical landscape, this scaffold continues to be a cornerstone in the development of novel drugs. A prominent example is Bedaquiline, a diarylquinoline-based antibiotic approved for treating multi-drug-resistant tuberculosis, which underscores the enduring relevance of this chemical class[3].
(2-Methoxyquinolin-3-yl)methanol, the subject of this guide, is a functionalized quinoline derivative. The presence of a methoxy group at the 2-position and a hydroxymethyl group at the 3-position offers multiple points for further chemical modification, making it a valuable building block for creating libraries of more complex molecules. Understanding its synthesis and definitive identification is a critical first step for researchers aiming to leverage its structural features for drug design and development. This guide serves as a comprehensive technical resource for scientists, providing detailed, field-proven protocols for its synthesis and characterization, grounded in established chemical principles.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical compound is foundational to all subsequent research. The primary identifier for (2-Methoxyquinolin-3-yl)methanol is its Chemical Abstracts Service (CAS) number.
CAS Number : 1038969-22-0[4][5][6]
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1038969-22-0 | [4][5][6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [4][5] |
| Molecular Weight | 189.21 g/mol | [4][5] |
| SMILES Code | OCC1=CC2=CC=CC=C2N=C1OC | [4] |
| Synonyms | (2-methoxy-3-quinolinyl)methanol | [5] |
Synthetic Protocol: From Aldehyde to Alcohol
The most direct and common synthetic route to (2-Methoxyquinolin-3-yl)methanol is through the selective reduction of its corresponding aldehyde, 2-Methoxyquinoline-3-carbaldehyde (CAS: 139549-06-7)[7]. This transformation is a cornerstone of organic synthesis, and while various reducing agents can be employed, sodium borohydride (NaBH₄) offers an excellent balance of reactivity, selectivity, and operational simplicity for this specific conversion. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups on the quinoline ring[8].
Experimental Rationale & Workflow
The choice of NaBH₄ in methanol is deliberate. Methanol serves as both the solvent for the starting material and the proton source required to quench the intermediate borate ester complex, yielding the final alcohol product. The reaction is typically performed at a reduced temperature (0 °C) initially to moderate the exothermic reaction rate, ensuring safety and preventing potential side reactions. Allowing the reaction to warm to room temperature ensures the conversion proceeds to completion.
Caption: Synthetic workflow for the reduction of 2-Methoxyquinoline-3-carbaldehyde.
Step-by-Step Methodology
-
Preparation : To a round-bottom flask equipped with a magnetic stir bar, add 2-Methoxyquinoline-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reduction : Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (lower Rf value) indicates conversion to the alcohol.
-
Quenching : Once the reaction is complete, carefully cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄. Self-Validation: The cessation of gas evolution indicates that the unreacted reducing agent has been fully decomposed.
-
Extraction : Concentrate the mixture under reduced pressure to remove most of the methanol. Add more water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure (2-Methoxyquinolin-3-yl)methanol.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized (2-Methoxyquinolin-3-yl)methanol requires a multi-technique analytical approach. Each technique provides orthogonal data that, when combined, creates a self-validating system confirming the molecular structure. For quinoline derivatives, the standard characterization suite includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[9][10].
Caption: Integrated workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR spectra should be acquired.
-
Protocol :
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher)[9].
-
-
Expected ¹H NMR Signals (in CDCl₃) :
-
Aromatic Protons (4H) : Multiple signals in the range of δ 7.3-8.1 ppm, corresponding to the protons on the quinoline ring.
-
Singlet (1H) : A sharp singlet around δ 8.0-8.2 ppm for the C4-H proton.
-
Methylene Protons (-CH₂OH, 2H) : A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.8-5.0 ppm.
-
Methoxy Protons (-OCH₃, 3H) : A sharp singlet around δ 4.1-4.2 ppm.
-
Hydroxyl Proton (-OH, 1H) : A broad singlet, whose chemical shift is concentration and solvent dependent.
-
-
Expected ¹³C NMR Signals (in CDCl₃) :
-
Multiple signals in the aromatic region (~120-150 ppm).
-
A distinct signal for the methoxy carbon (~55-60 ppm).
-
A signal for the methylene carbon (~60-65 ppm).
-
A signal for the C2 carbon bearing the methoxy group at a downfield shift (~160-165 ppm).
-
-
Trustworthiness : The combination of chemical shifts, integration values (proton count), and splitting patterns in the ¹H spectrum, along with the number of distinct signals in the ¹³C spectrum, provides a definitive fingerprint of the molecular skeleton.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula.
-
Protocol :
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Result : The primary peak observed should correspond to the protonated molecule [M+H]⁺.
-
Calculated [M] : 189.21
-
Expected [M+H]⁺ : 190.22
-
-
Self-Validation : A high-resolution mass spectrometry (HRMS) measurement can further validate the molecular formula by providing a mass accurate to several decimal places, ruling out other elemental compositions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Protocol :
-
Acquire a spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
-
Expected Characteristic Peaks :
-
O-H Stretch : A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (sp³) : Absorptions just below 3000 cm⁻¹ for the methylene and methoxy groups.
-
C-H Stretch (sp²) : Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C and C=N Stretch : Multiple sharp peaks in the 1500-1650 cm⁻¹ region, corresponding to the quinoline aromatic system.
-
C-O Stretch : A strong absorption in the 1000-1250 cm⁻¹ region, corresponding to the alcohol and methoxy ether C-O bonds.
-
-
Expertise : The presence of the broad O-H band is a crucial piece of evidence confirming the successful reduction of the aldehyde (which would show a strong C=O stretch around 1680-1700 cm⁻¹) to the alcohol.
Conclusion
(2-Methoxyquinolin-3-yl)methanol (CAS: 1038969-22-0) is a valuable heterocyclic building block for chemical synthesis and drug discovery. This guide has detailed robust and verifiable protocols for its synthesis via the reduction of 2-Methoxyquinoline-3-carbaldehyde and its comprehensive characterization using a suite of modern analytical techniques. By following these methodologies, researchers can confidently prepare and validate this compound, ensuring the integrity of their starting materials for more advanced scientific exploration. The integration of experimental rationale with step-by-step instructions provides a framework for both practical execution and a deeper understanding of the underlying chemical principles.
References
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Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Available at: [Link]
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MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available at: [Link]
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ChemBK. (n.d.). (2-methoxy-3-quinolinyl)methanol. Available at: [Link]
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Sci-Hub. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Available at: [Link]
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Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
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Oxford Academic. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Journal of Chromatographic Science. Available at: [Link]
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ResearchGate. (2024). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available at: [Link]
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NIH National Center for Biotechnology Information. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E. Available at: [Link]
- Jaouhari, R., & Quinn, P. (1994). IMPROVED PROCESS FOR THE PREPARATION OF 2-METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. HETEROCYCLES, 38(10), 2243.
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MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Available at: [Link]
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ResearchGate. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers. Available at: [Link]
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Wikipedia. (n.d.). Quinine. Available at: [Link]
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Sci-Hub. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E. Available at: [Link]
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PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Available at: [Link]
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Discovery and historical context of substituted quinolines
An In-depth Technical Guide to the Discovery and Historical Context of Substituted Quinolines
Authored by a Senior Application Scientist
Foreword: The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system, a simple fusion of benzene and pyridine, represents one of the most prolific and enduring scaffolds in the history of medicinal chemistry and organic synthesis. Its journey from a crude coal tar distillate to the core of life-saving pharmaceuticals is a compelling narrative of scientific inquiry, serendipity, and rational design. This guide provides an in-depth exploration of this journey, intended for researchers, scientists, and drug development professionals. We will not merely recount historical events but will delve into the chemical logic and experimental causality that propelled the field forward, from the elucidation of natural alkaloids to the development of robust synthetic methodologies that continue to be the bedrock of modern heterocyclic chemistry.
Part 1: From Natural Origins to Structural Elucidation
The story of quinoline begins not in a laboratory, but in the bark of a tree. For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[1][2] This traditional knowledge was introduced to Europe in the 17th century, where "Jesuit's bark" became a highly valued commodity for combating malaria.[2][3]
However, the active principle remained a mystery until 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the bitter alkaloid, naming it quinine .[1][2][3] This marked the first known use of a specific chemical compound to treat an infectious disease and laid the groundwork for chemotherapy.[3]
The fundamental quinoline structure itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "leukol".[4] A few years later, in 1842, Charles Gerhardt obtained the same compound by the harsh distillation of quinine with potassium hydroxide, which he called "Chinolein".[4] It was August Hoffmann who later demonstrated that these two substances were, in fact, identical, unifying the natural product and synthetic worlds.[4] The molecular formula of quinine, C₂₀H₂₄N₂O₂, was determined by Adolph Strecker in 1854, further clarifying the complex structure that chemists would strive to synthesize for nearly a century.[3][5]
Timeline of Major Quinoline Discoveries
| Year | Discovery / Milestone | Key Figure(s) / Institution | Significance |
| 1630s | Introduction of Cinchona bark to Europe for treating malaria.[2][3] | Jesuit Missionaries | First effective treatment for malaria in the Western world. |
| 1820 | Isolation of quinine from Cinchona bark.[1][2][3] | Pelletier & Caventou | Identification of the specific active antimalarial compound. |
| 1834 | First isolation of quinoline from coal tar.[4] | Friedlieb Ferdinand Runge | Discovery of the fundamental quinoline heterocyclic system. |
| 1880 | Development of the Skraup synthesis.[6][7] | Zdenko Hans Skraup | First general and widely applicable synthesis of quinolines. |
| 1934 | Discovery of Chloroquine ("Resochin").[1][8] | Hans Andersag (Bayer) | Synthesis of a highly effective and more tolerable quinine substitute. |
| 1944 | First total synthesis of quinine.[2] | Woodward & von Doering | A landmark achievement in synthetic organic chemistry. |
| 1947 | Chloroquine introduced into clinical practice.[8] | U.S. Government Trials | Became the principal weapon in the global fight against malaria. |
Part 2: The Dawn of Synthesis: Classical Name Reactions
The structural elucidation of quinine and the isolation of the parent quinoline heterocycle ignited a flurry of activity in the nascent field of organic synthesis. The challenge was to construct this fused aromatic system from simple, acyclic precursors. This era gave rise to a collection of powerful, eponymously named reactions that are still taught and utilized today. The causality behind these reactions often involved harnessing the reactivity of anilines with carbonyl compounds under harsh, dehydrating conditions to force cyclization.
The Skraup Synthesis (1880)
The Skraup synthesis was the first truly general method for preparing quinolines and is a testament to the brute-force effectiveness of 19th-century organic chemistry.[7] The reaction involves heating an aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (traditionally nitrobenzene).[6][9]
The choice of reagents is critical and demonstrates a deep understanding of chemical reactivity:
-
Glycerol & Sulfuric Acid: Under the harsh, dehydrating conditions of hot concentrated sulfuric acid, glycerol does not act directly. Instead, it is dehydrated to form acrolein (propenal), an α,β-unsaturated aldehyde. This is the key electrophilic component.
-
Aniline: The aromatic amine acts as the nucleophile. It first undergoes a Michael (1,4-conjugate) addition to the acrolein.
-
Nitrobenzene: The intermediate, a 1,2-dihydroquinoline, is not aromatic and must be oxidized. Nitrobenzene serves this purpose, and in the process is conveniently reduced to aniline, which can then re-enter the reaction cycle.
Visualizing the Skraup Synthesis Mechanism
Caption: General workflow of the Skraup quinoline synthesis.
Experimental Protocol: Classical Skraup Synthesis of Quinoline
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer in a fume hood.
-
Initial Charge: To the flask, add 24 g of aniline, 36 g of anhydrous glycerol, 20 g of nitrobenzene, and 10 g of boric acid (to moderate the reaction).
-
Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add 40 mL of concentrated sulfuric acid through the dropping funnel. The rate of addition should be controlled to keep the temperature below 120°C.
-
Heating & Reflux: Once the addition is complete, heat the mixture carefully. The reaction is exothermic and will become vigorous. Heat under reflux for 4-5 hours.
-
Work-up (Steam Distillation): Allow the mixture to cool. Dilute cautiously with water and make the solution alkaline with sodium hydroxide. Remove the unreacted nitrobenzene and aniline by steam distillation.
-
Product Isolation: The quinoline will remain in the flask. Extract the residue with dichloromethane.
-
Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.
Further Classical Syntheses
The success of the Skraup synthesis inspired several other key methodologies, each with its own advantages for accessing different substitution patterns.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones directly, bypassing the need for glycerol dehydration.[7][10] This allows for greater diversity in the final quinoline product.
-
Combes Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][11] The resulting enamine intermediate undergoes cyclization to form a 2,4-disubstituted quinoline.
-
Friedländer Synthesis: A highly convergent and unambiguous synthesis that condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., acetaldehyde) in the presence of a base.[12] Its primary advantage is that it produces a single, predictable product.
Visualizing the Friedländer Synthesis Mechanism
Caption: General workflow of the Friedländer quinoline synthesis.
Experimental Protocol: Friedländer Synthesis of Quinoline
-
Reactant Preparation: In a round-bottom flask, dissolve 1.21 g (10 mmol) of 2-aminobenzaldehyde in 20 mL of ethanol.
-
Base Addition: Add 10 mL of a 10% aqueous sodium hydroxide solution to the flask.
-
Aldehyde Addition: Cool the mixture in an ice bath. Slowly add 0.44 g (10 mmol) of acetaldehyde dropwise with constant stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to yield pure quinoline.
-
Pfitzinger Reaction: This reaction builds quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound under basic conditions.[13][14] The base promotes the ring-opening of the isatin to form an intermediate that then cyclizes with the carbonyl partner.
-
Gould-Jacobs Reaction (1939): This is a key reaction for producing 4-hydroxyquinolines (quinolones), which are precursors to many antibacterial agents. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[15][16][17]
Part 3: The Rise of the Synthetic Antimalarials: The Chloroquine Story
While quinine was a revolutionary drug, it was not ideal. The supply depended on Cinchona cultivation, and the drug had significant side effects. The search for a synthetic substitute was a major driver of quinoline chemistry research in the early 20th century.
The breakthrough came in 1934 at the Bayer laboratories in Germany. A team led by Hans Andersag synthesized a 4-aminoquinoline derivative they named Resochin .[1][8] However, the compound was initially shelved, deemed too toxic for human use.[8][18]
The impetus for its rediscovery was World War II. The Japanese capture of Indonesia cut off 90% of the world's quinine supply, creating a crisis for Allied forces fighting in malaria-endemic regions.[18] During the North African campaign, French soldiers captured a stock of a related German antimalarial, Sontochin.[1][4] This compound was sent to the United States for analysis, which renewed interest in the 4-aminoquinoline class.[8]
U.S. government-sponsored clinical trials re-evaluated the original Resochin, discovering it was not only highly effective but also better tolerated than quinine.[8] The compound was renamed chloroquine and introduced into clinical practice in 1947.[2][8] Along with the insecticide DDT, chloroquine became a cornerstone of the WHO's global malaria eradication campaign in the post-war era.[1]
This story is a powerful lesson in drug development: a compound's true potential can be overlooked, and its value can be dictated by historical and geopolitical circumstances as much as by its intrinsic chemical properties.
Conclusion: A Scaffold for the Future
The historical journey of substituted quinolines—from a folk remedy to a cornerstone of synthetic chemistry and modern medicine—is rich with scientific insight. The classical syntheses, born from the necessity of recreating a complex natural product, provided chemists with a versatile toolkit for building heterocyclic systems. The subsequent development of quinoline-based drugs like chloroquine demonstrated the immense therapeutic potential locked within this simple scaffold. Today, with the rise of drug resistance, the need for new chemotypes is urgent.[19] Modern researchers continue to build on this historical foundation, using both classical methods and new catalytic systems to design the next generation of quinoline derivatives to combat malaria and a host of other diseases.[2][19] The legacy of the quinoline core is not merely historical; it is an active and vital field of ongoing discovery.
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Title: Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an Source: online.fliphtml5.com URL: [Link]
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Title: Preparation and Properties of Quinoline Source: kau.edu.sa URL: [Link]
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Title: Pfitzinger Quinoline Synthesis Source: nlist.inflibnet.ac.in URL: [Link]
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Title: Isolation and characterization of quinine from Polygonatum verticillatum: A new marker approach to identify substitution and adulteration Source: ResearchGate URL: [Link]
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Title: The real journey of Hydroxychloroquine Source: Observer Research Foundation URL: [Link]
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Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]
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Title: Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives as potent antitumour agents Source: JOCPR URL: [Link]
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Title: Development of chloroquine and its analogues. Source: ResearchGate URL: [Link]
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Title: The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]
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Title: Combe's synthesis of quinoline || detailed mechanism Source: YouTube URL: [Link]
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(2-Methoxyquinolin-3-yl)methanol: A Mechanistic Exploration of a Novel Kinase Inhibitor Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with a broad spectrum of activities, including anticancer and antimicrobial effects.[1][2][3] This technical guide delves into the speculative mechanism of action of a specific derivative, (2-Methoxyquinolin-3-yl)methanol, a compound of interest for its potential as a targeted therapeutic. Drawing upon the well-established pharmacology of quinoline-based drugs, we posit that (2-Methoxyquinolin-3-yl)methanol likely functions as a kinase inhibitor.[4][5][6] This guide will provide a comprehensive analysis of its structural attributes, propose putative molecular targets within oncogenic signaling pathways, and outline detailed, self-validating experimental protocols to rigorously test these hypotheses. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this promising molecule.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1][7] Its rigid framework and the ability to be readily functionalized at multiple positions have made it a versatile template for the design of molecules that can interact with a wide array of biological targets.[7] Several FDA-approved drugs containing the quinoline moiety are currently in clinical use, highlighting the therapeutic relevance of this chemical class.[2][4] A significant portion of these drugs exert their effects by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways.[4][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6]
(2-Methoxyquinolin-3-yl)methanol, the subject of this guide, possesses the core quinoline structure with key substitutions at the 2 and 3 positions. The methoxy group at the 2-position and the methanol group at the 3-position are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, including its binding affinity and selectivity for specific kinase targets.
Structural Analysis and Mechanistic Postulates
The chemical structure of (2-Methoxyquinolin-3-yl)methanol suggests several potential points of interaction with biological macromolecules. The quinoline core can participate in π-π stacking and hydrophobic interactions within the active site of a target protein. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The 2-methoxy group can influence the electronic properties of the ring system and may also engage in hydrogen bonding. The 3-methanol group is a key feature, providing a hydrogen bond donor and acceptor, which could be critical for anchoring the molecule within a binding pocket.
Based on the extensive literature on quinoline-based kinase inhibitors, we propose three primary speculative mechanisms of action for (2-Methoxyquinolin-3-yl)methanol:
-
Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives are known to target RTKs such as EGFR, VEGFR, and c-Met, which are frequently overexpressed or mutated in various cancers.[2]
-
Hypothesis 2: Targeting of Non-Receptor Tyrosine Kinases: Intracellular signaling pathways are often driven by non-receptor tyrosine kinases like Src and Abl. Quinoline-based inhibitors have demonstrated efficacy against these targets.
-
Hypothesis 3: Modulation of Serine/Threonine Kinases: While less common, some quinoline compounds have been shown to inhibit serine/threonine kinases involved in cell cycle progression and apoptosis, such as CDKs and Aurora kinases.
Proposed Experimental Validation Workflow
To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. This workflow is designed to be self-validating, with each stage providing data to inform the subsequent steps.
Figure 1: A tiered experimental workflow for the mechanistic evaluation of (2-Methoxyquinolin-3-yl)methanol.
Tier 1: Initial Screening and Target Identification
The initial phase focuses on broad screening to identify potential kinase targets and to ascertain the compound's general cytotoxic or cytostatic effects.
3.1.1. Broad-Spectrum Kinase Panel Screen
-
Objective: To identify potential kinase targets of (2-Methoxyquinolin-3-yl)methanol from a large, representative panel of human kinases.
-
Methodology:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of at least 100 human kinases.
-
The assay typically measures the remaining kinase activity after incubation with the compound, often using a luminescence-based readout.
-
-
Data Analysis: Results are expressed as the percentage of kinase inhibition. Hits are typically defined as kinases with >50% inhibition at the screening concentration.
3.1.2. Cell Viability and Proliferation Assays
-
Objective: To determine the effect of (2-Methoxyquinolin-3-yl)methanol on the viability and proliferation of various cancer cell lines.
-
Protocol: MTT Assay
-
Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of (2-Methoxyquinolin-3-yl)methanol for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration.
| Cell Line | Cancer Type | Hypothesized Target Overexpression | Predicted Sensitivity |
| A549 | Lung Carcinoma | EGFR | High |
| MCF-7 | Breast Adenocarcinoma | PI3K pathway activation | Moderate |
| HCT116 | Colon Carcinoma | KRAS mutation | Variable |
| K562 | Chronic Myeloid Leukemia | BCR-Abl fusion protein | High |
Table 1: A selection of cancer cell lines for initial screening and their rationale.
Tier 2: Target Validation and Cellular Mechanism
This phase aims to validate the hits from the kinase screen and to elucidate the cellular consequences of target engagement.
3.2.1. In Vitro Kinase Assays (IC50 Determination)
-
Objective: To determine the potency of (2-Methoxyquinolin-3-yl)methanol against the specific kinase hits identified in the initial screen.
-
Methodology:
-
Perform in vitro kinase assays for the identified hits using purified recombinant enzymes.
-
Titrate the compound over a range of concentrations.
-
Measure kinase activity, often by quantifying the phosphorylation of a substrate peptide using methods like ADP-Glo™ or Z'-LYTE™.
-
-
Data Analysis: Calculate the IC50 value for each kinase, representing the concentration of the compound required to inhibit 50% of the kinase activity.
3.2.2. Western Blot Analysis of Downstream Signaling
-
Objective: To confirm target engagement in a cellular context by assessing the phosphorylation status of downstream substrates of the targeted kinase.
-
Protocol:
-
Treat the relevant cancer cell line with varying concentrations of (2-Methoxyquinolin-3-yl)methanol for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
Figure 2: A putative signaling pathway illustrating the inhibition of EGFR by (2-Methoxyquinolin-3-yl)methanol.
Conclusion and Future Directions
This guide has outlined a speculative yet scientifically grounded framework for investigating the mechanism of action of (2-Methoxyquinolin-3-yl)methanol. The proposed hypotheses are rooted in the extensive and successful history of quinoline derivatives in medicine. The detailed experimental workflows provide a clear and logical path for researchers to validate these hypotheses and to potentially uncover a novel therapeutic agent. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate the in vivo efficacy and safety profile of this promising compound. The versatility of the quinoline scaffold suggests that with rigorous investigation, (2-Methoxyquinolin-3-yl)methanol could emerge as a valuable tool in the fight against cancer and other diseases driven by aberrant kinase signaling.
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Methodological & Application
Application Note & Protocols: Strategic Derivatization of (2-Methoxyquinolin-3-yl)methanol for Accelerated Drug Discovery
Introduction: The Quinoline Scaffold and the (2-Methoxyquinolin-3-yl)methanol Opportunity
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure has been successfully exploited to develop agents with a wide spectrum of therapeutic activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] The inherent aromaticity, combined with the nitrogen heteroatom, allows for a range of molecular interactions (π-stacking, hydrogen bonding, metal chelation) with biological targets.
This guide focuses on a particularly valuable, yet underexplored, building block: (2-Methoxyquinolin-3-yl)methanol (MQM). The strategic placement of its functional groups offers a unique three-pronged approach for generating diverse chemical libraries:
-
The Primary Alcohol (-CH₂OH) at C3: This is the primary handle for derivatization, allowing for the introduction of a vast array of functionalities through robust and well-established chemical transformations.
-
The Methoxy Group (-OCH₃) at C2: This group acts as a key modulator of electronic and steric properties. It can serve as a hydrogen bond acceptor, but it also presents an opportunity for bioisosteric replacement to fine-tune metabolic stability and target engagement.[5][6]
-
The Quinoline Core: The aromatic system itself can be further modified, although this guide will focus on leveraging the more accessible C3-methanol group for initial library synthesis.
This document provides a detailed exploration of derivatization strategies for MQM, complete with step-by-step protocols and the scientific rationale behind methodological choices, designed for researchers in drug discovery.
Strategic Overview: A Workflow for Library Generation
The derivatization of MQM into a candidate library follows a logical progression. The primary alcohol at the C3 position is the key reactive site for introducing diversity. This workflow outlines a typical campaign, starting from the core scaffold and branching into distinct chemical classes for subsequent biological evaluation.
Caption: Drug discovery workflow starting from the MQM scaffold.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and adaptable. Each section explains the causality behind the chosen reagents and conditions, a cornerstone of reproducible science.
Protocol 1: Iron-Catalyzed Etherification of (2-Methoxyquinolin-3-yl)methanol
This protocol utilizes a modern, environmentally benign iron catalyst for the direct etherification of the primary alcohol, avoiding the need for stoichiometric base and alkyl halides typical of the Williamson ether synthesis.[7][8]
Rationale: Iron(III) triflate is a cost-effective and efficient Lewis acid catalyst that activates the alcohol for nucleophilic attack.[7][8] The addition of ammonium chloride as a co-catalyst has been shown to suppress side reactions, ensuring selective ether formation.[7][8] This method is particularly advantageous for creating ethers from other primary or secondary alcohols.
Materials:
-
(2-Methoxyquinolin-3-yl)methanol (MQM)
-
Desired primary or secondary alcohol (R-OH, 3.0 eq)
-
Iron(III) triflate (Fe(OTf)₃, 5 mol%)
-
Ammonium chloride (NH₄Cl, 5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Protocol:
-
To a round-bottom flask charged with a magnetic stir bar, add (2-Methoxyquinolin-3-yl)methanol (1.0 eq), ammonium chloride (0.05 eq), and anhydrous dichloromethane (approx. 0.2 M).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol (3.0 eq) to the solution.
-
Add the iron(III) triflate catalyst (0.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
| Entry | Alcohol (R-OH) | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Benzyl alcohol | 25 | 16 | 85 |
| 2 | 1-Pentanol | 25 | 20 | 78 |
| 3 | Cyclopentanol | 25 | 24 | 72 |
Protocol 2: EDCI/Oxyma-Mediated Esterification
This protocol employs modern peptide coupling reagents for a mild and highly efficient esterification that avoids harsh acidic conditions and high temperatures, preserving sensitive functional groups.[9]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid. Ethyl cyanohydroxyiminoacetate (Oxyma) is an additive that enhances reaction rates and suppresses side reactions, particularly racemization if chiral acids are used.[9] The reaction is often performed in the presence of a mild base to neutralize the acid and facilitate the coupling.
Materials:
-
(2-Methoxyquinolin-3-yl)methanol (MQM)
-
Desired carboxylic acid (R-COOH, 1.1 eq)
-
EDCI (1.5 eq)
-
Oxyma (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), MQM (1.0 eq), and Oxyma (1.2 eq) in anhydrous ACN or DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq) followed by the solid EDCI (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude ester via flash column chromatography.
Protocol 3: The Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functionalities, including esters, ethers, and, notably, for forming C-N bonds by reacting with N-nucleophiles.[10][11] It proceeds under mild, neutral conditions and is renowned for its broad substrate scope.[12]
Rationale: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a reactive betaine intermediate.[11] This intermediate activates the alcohol, allowing for nucleophilic substitution by a suitable acidic nucleophile (pKa < 15), such as phthalimide or a sulfonamide.[10]
Caption: Simplified mechanism of the Mitsunobu reaction.
Materials:
-
(2-Methoxyquinolin-3-yl)methanol (MQM)
-
N-nucleophile (e.g., Phthalimide, 1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
Step-by-Step Protocol:
-
Dissolve MQM (1.0 eq), the N-nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise via syringe. A color change and/or formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Trituration with cold diethyl ether can often precipitate the byproducts.
-
Filter the mixture and concentrate the filtrate.
-
Purify the product using flash column chromatography. Note: The byproducts can sometimes co-elute. Modified workup procedures exist to wash away triphenylphosphine oxide.[13][14]
| Entry | Nucleophile | Time (h) | Hypothetical Yield (%) | Notes |
| 1 | Phthalimide | 8 | 90 | Product can be deprotected with hydrazine to yield the primary amine. |
| 2 | Succinimide | 12 | 85 | --- |
| 3 | 4-Nitrobenzenesulfonamide | 10 | 88 | The nosyl group is a readily cleavable protecting group for the resulting secondary amine. |
Strategic Considerations in Drug Discovery
Structure-Activity Relationship (SAR) Development
The derivatization of MQM provides a rapid path to developing SAR. By systematically varying the 'R' group introduced via the ether, ester, or amine linkage, researchers can probe the target's binding pocket.
-
Ether Linkage: Ethers are generally stable metabolically and act as hydrogen bond acceptors. Varying the size, lipophilicity, and polarity of the R-group can optimize van der Waals and hydrophobic interactions.
-
Ester Linkage: Esters are potential prodrugs, as they can be hydrolyzed in vivo by esterases to release the parent alcohol. This can be a strategy to improve bioavailability. However, they are also more metabolically labile than ethers.
-
Amine Linkage: Introducing a nitrogen atom allows for the formation of salt forms (improving solubility) and provides a key hydrogen bond donor/acceptor site. The basicity of the introduced nitrogen can be critical for target engagement.
Bioisosteric Replacement of the 2-Methoxy Group
While the 2-methoxy group is a useful starting point, it can be a site of metabolic O-demethylation, potentially leading to rapid clearance or the formation of reactive metabolites.[6] A key strategy in lead optimization is the use of bioisosteric replacements to mitigate these liabilities while retaining or enhancing biological activity.[5][15][16]
Rationale: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[17] Replacing the methoxy group can alter lipophilicity, metabolic stability, and hydrogen bonding capacity.
Potential Bioisosteres for the 2-Methoxy Group:
| Bioisostere | Rationale for Replacement | Potential Impact |
| -F, -Cl | Small, electron-withdrawing, metabolically stable. | Increases metabolic stability; alters electronics of the quinoline ring. May reduce H-bond accepting capacity. |
| -CH₃ | Removes H-bond acceptor and potential O-demethylation site. | Increases lipophilicity and metabolic stability. Loss of a key interaction point may reduce potency. |
| -CF₃ | Metabolically robust, strongly electron-withdrawing. | Significantly alters electronic properties; increases lipophilicity. Can impact pKa of the quinoline nitrogen. |
| -NH₂ | Introduces a hydrogen bond donor. | Can form different interactions with the target compared to the -OCH₃ group.[17] |
| Cyclopropyl | Small, conformationally restricted, metabolically stable. | Maintains steric bulk similar to methoxy but improves metabolic profile. |
Conclusion
(2-Methoxyquinolin-3-yl)methanol is a high-potential scaffold for drug discovery. The primary alcohol at the C3-position serves as a versatile anchor for rapid library generation using robust chemical methods like iron-catalyzed etherification, EDCI-mediated esterification, and the Mitsunobu reaction. By combining these derivatization strategies with thoughtful considerations of SAR and bioisosteric replacement, research teams can efficiently navigate the path from a promising starting material to optimized lead candidates. The protocols and strategic insights provided herein offer a validated framework for unlocking the full potential of this valuable chemical entity.
References
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Roopan, S. M., Khan, F. N., & Jin, J. S. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345–351. [Link]
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El-Sayed, M. A. A., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1233, 130113. [Link]
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Dandia, A., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1053–1062. [Link]
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Kumar, A., & Rawat, D. S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6395. [Link]
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Various Authors. (2021). Oxidative esterification using primary alcohols as C-reagents. ResearchGate. [Link]
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Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6989. [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
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Tzvetkov, N. T., & Nikolova, S. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]
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Various Authors. (2018). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. ResearchGate. [Link]
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Wang, Y., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(18), 4910–4913. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Mantu, D., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 19(6), 7283–7306. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Abubakar, A., & Usman, L. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
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Michelet, B., et al. (2015). Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Chemical Communications, 51(48), 9842–9845. [Link]
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Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4889–4905. [Link]
-
Wikipedia. (n.d.). Quinine. Wikipedia. [Link]
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Application Notes & Protocols: (2-Methoxyquinolin-3-yl)methanol as a Versatile Starting Material for the Synthesis of Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[2][3] Its rigid, planar structure and the presence of a nitrogen atom allow for key interactions within the ATP-binding pocket of various kinases, including hydrogen bonding and π-π stacking.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (2-Methoxyquinolin-3-yl)methanol as a versatile starting material for the synthesis of a novel class of potential kinase inhibitors. We will detail a complete synthetic workflow, from the initial functionalization of the starting material to the biological evaluation of the final compounds.
Strategic Rationale: A Multi-Step Synthesis to "Q-Inhibitor-789"
To illustrate the utility of (2-methoxyquinolin-3-yl)methanol, we present a detailed synthetic route to a hypothetical, yet representative, kinase inhibitor, which we have designated "Q-Inhibitor-789". This multi-step synthesis is designed to introduce key pharmacophoric features common to many potent kinase inhibitors. The overall strategy involves:
-
Oxidation of the primary alcohol to an aldehyde, providing a reactive handle for further modification.
-
Reductive Amination to introduce a side chain, which can be tailored to occupy specific pockets in the kinase active site.
-
Nucleophilic Aromatic Substitution (SNAr) to replace the 2-methoxy group with a substituted aniline, a common motif for engaging with the hinge region of the kinase.
This strategic approach allows for the modular synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Part 1: Synthesis of the Key Aldehyde Intermediate
The first step in our proposed synthesis is the selective oxidation of the primary alcohol of (2-methoxyquinolin-3-yl)methanol to the corresponding aldehyde. This transformation is crucial as it sets the stage for the introduction of diverse side chains.
Protocol 1: Oxidation of (2-Methoxyquinolin-3-yl)methanol
-
Objective: To synthesize 2-methoxyquinoline-3-carbaldehyde.
-
Rationale: A mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) is chosen to minimize over-oxidation to the carboxylic acid and to ensure compatibility with the quinoline ring system.
-
Materials:
-
(2-Methoxyquinolin-3-yl)methanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
To a solution of (2-methoxyquinolin-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-methoxyquinoline-3-carbaldehyde as a solid.
-
Part 2: Introduction of a Side Chain via Reductive Amination
With the aldehyde in hand, we can now introduce a side chain that can be designed to interact with specific regions of the target kinase. For "Q-Inhibitor-789", we will introduce a morpholinoethyl group.
Protocol 2: Reductive Amination with 4-(2-Aminoethyl)morpholine
-
Objective: To synthesize N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine.
-
Rationale: A one-pot reductive amination using sodium triacetoxyborohydride (STAB) is a mild and efficient method for coupling the aldehyde with the primary amine. STAB is less basic than other borohydrides, which helps to minimize side reactions.
-
Materials:
-
2-Methoxyquinoline-3-carbaldehyde
-
4-(2-Aminoethyl)morpholine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-methoxyquinoline-3-carbaldehyde (1.0 eq) in anhydrous DCE, add 4-(2-aminoethyl)morpholine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking).
-
Part 3: Synthesis of the Final Kinase Inhibitor
The final step is the installation of the 4-anilino moiety, a key structural element for interaction with the kinase hinge region. This is achieved through a nucleophilic aromatic substitution reaction.
Protocol 3: Nucleophilic Aromatic Substitution to Yield "Q-Inhibitor-789"
-
Objective: To synthesize 4-((3-chloro-4-fluorophenyl)amino)-N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine ("Q-Inhibitor-789").
-
Rationale: The 2-methoxy group on the quinoline ring can be displaced by a suitable nucleophile under acidic conditions. The electron-withdrawing nature of the quinoline nitrogen facilitates this SNAr reaction.[5]
-
Materials:
-
N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine
-
3-Chloro-4-fluoroaniline
-
2-Propanol
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure:
-
In a sealed tube, dissolve N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine (1.0 eq) and 3-chloro-4-fluoroaniline (1.2 eq) in 2-propanol.
-
Add a few drops of concentrated HCl.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Basify the residue with saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography to obtain "Q-Inhibitor-789".
-
Data Presentation
The following table summarizes the expected outcomes for the synthesis of "Q-Inhibitor-789".
| Step | Product | Expected Yield | Purity (by LC-MS) |
| 1 | 2-Methoxyquinoline-3-carbaldehyde | 85-95% | >98% |
| 2 | N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine | 70-80% | >95% |
| 3 | "Q-Inhibitor-789" | 40-50% | >99% |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for "Q-Inhibitor-789".
Biological Evaluation: Assessing Kinase Inhibitory Potential
Once "Q-Inhibitor-789" is synthesized and characterized, the next critical step is to evaluate its biological activity.
Protocol 4: In Vitro Kinase Inhibition Assay (Example: using a generic tyrosine kinase)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "Q-Inhibitor-789" against a target kinase.
-
Rationale: A common method to assess kinase activity is to measure the phosphorylation of a substrate peptide. The inhibition of this process by the test compound is then quantified.[4]
-
Materials:
-
Target kinase (e.g., recombinant human Src kinase)
-
Kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
"Q-Inhibitor-789" (dissolved in DMSO)
-
ATP (γ-³²P-ATP for radiometric assay, or unlabeled for luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure (Luminescence-based assay):
-
Prepare a serial dilution of "Q-Inhibitor-789" in kinase reaction buffer.
-
In a multi-well plate, add the kinase and substrate peptide.
-
Add the diluted "Q-Inhibitor-789" or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[6]
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Kinome Profiling
To understand the selectivity of "Q-Inhibitor-789", it is essential to screen it against a broad panel of kinases. This can be achieved through commercially available services.
-
Rationale: Kinase inhibitor selectivity is crucial for minimizing off-target effects and potential toxicity. A broad kinome scan provides a comprehensive profile of the inhibitor's activity across the human kinome.
-
Recommended Service: KINOMEscan® by Eurofins Discovery or similar platforms.[7][8] These services typically use a competition binding assay to quantify the interaction of the test compound with a large number of kinases.
-
Data Interpretation: The results are often presented as a percentage of control, where a lower percentage indicates stronger binding to the kinase. This data can be visualized as a dendrogram to provide an intuitive overview of the inhibitor's selectivity profile.
Signaling Pathway Context
Caption: Inhibition of a generic RTK signaling pathway.
Conclusion and Future Directions
This application note has detailed a robust and flexible synthetic strategy for the generation of novel quinoline-based kinase inhibitors, starting from the readily available (2-methoxyquinolin-3-yl)methanol. The proposed protocols are based on well-established and reliable chemical transformations, allowing for the creation of a diverse library of compounds for SAR exploration. The subsequent biological evaluation protocols provide a clear path to assessing the potency and selectivity of these novel inhibitors. By leveraging the versatility of the quinoline scaffold and the strategic functionalization outlined herein, researchers can efficiently advance their drug discovery programs in the exciting and impactful field of kinase inhibition.
References
-
Roopan, S. M., & Khan, F. N. (2010). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345–351. [Link]
-
Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 1-22. [Link]
-
Asati, V., & Mahapatra, D. K. (2023). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-24. [Link]
-
Bavetsias, V., & Large, J. M. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4935. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 26, 2026, from [Link]
-
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved January 26, 2026, from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1383574. [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved January 26, 2026, from [Link]
Sources
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- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
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- 8. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methoxyquinolin-3-yl)methanol
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (2-Methoxyquinolin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this multi-step synthesis effectively. We will address common challenges, from low yields in the initial cyclization to competing side reactions during functional group transformations.
Overview of the Synthetic Pathway
The most common and adaptable route to (2-Methoxyquinolin-3-yl)methanol is a three-step sequence starting from a substituted acetanilide. This pathway involves the construction of the quinoline core, followed by two successive functional group manipulations.
The overall workflow is as follows:
Caption: Standard three-step synthetic workflow.
Each stage presents unique challenges that can impact the overall yield and purity of the final product. The following sections address these issues in a practical question-and-answer format.
Troubleshooting Guide
Part 1: The Vilsmeier-Haack Reaction (Step 1)
This initial cyclization reaction forms the critical 2-chloro-3-formylquinoline intermediate. It is often the most challenging step and a primary source of yield loss.
Q1: My Vilsmeier-Haack reaction is failing or giving very low yields (<30%). What are the most critical parameters to investigate?
A1: Low yield in this step is a frequent issue. The efficiency of the Vilsmeier-Haack cyclization of N-arylacetamides is highly sensitive to several factors. Let's break them down.
-
Causality - The Role of the Vilsmeier Reagent: The reaction proceeds via the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃. This reagent then attacks the electron-rich aromatic ring of the acetanilide, followed by cyclization and dehydration to form the quinoline. Insufficient or improperly formed reagent is a primary cause of failure.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of POCl₃ is typically required. Studies have shown that increasing the molar equivalents of POCl₃ can dramatically improve yields. For instance, using 12 moles of POCl₃ per mole of substrate has been shown to provide optimal results for certain acetanilides.
-
Temperature Control: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to control its exothermic nature[1]. Subsequently, the cyclization step requires heating, typically in the range of 80-90 °C, for several hours[2][3]. Insufficient heating can lead to incomplete reaction.
-
Substituent Effects: The electronic nature of the starting N-arylacetamide is paramount. Electron-donating groups (e.g., methoxy, methyl) on the aniline ring enhance its nucleophilicity, facilitating the initial electrophilic attack and generally leading to higher yields and shorter reaction times. Conversely, strong electron-withdrawing groups (e.g., nitro) can deactivate the ring to such an extent that the reaction fails entirely.
-
Caption: Troubleshooting decision tree for low yield in Step 1.
Q2: During work-up, I get an oily product or no precipitate at all when pouring the reaction mixture onto ice. What is the correct procedure?
A2: This is a classic work-up problem for this reaction, often due to improper quenching or pH control[4].
-
Causality - Hydrolysis and Protonation: The reaction mixture contains the product as a protonated quinolinium salt (due to HCl generated in situ), unreacted POCl₃, and the Vilsmeier intermediate. Quenching with ice hydrolyzes the excess reagents[4]. However, the product will remain dissolved in the acidic aqueous solution as its salt. Precipitation of the free base requires neutralization.
-
Troubleshooting Steps:
-
Quenching Technique: Pouring the hot reaction mixture directly onto a large volume of crushed ice with vigorous stirring is often more effective at producing a manageable solid precipitate than letting the mixture cool first[4].
-
Basification is Essential: After quenching, the acidic solution must be carefully basified. Sodium hydroxide (NaOH) solution is typically used to bring the pH to >10 (often to pH 14) to ensure the complete deprotonation of the quinolinium nitrogen, which precipitates the neutral product[4]. Using a weaker base like sodium bicarbonate is generally insufficient.
-
Monitor Precipitation: Stir the basified mixture for a period (e.g., 1 hour) to allow for complete precipitation before filtering[4]. The crude product can then be washed thoroughly with water and dried. Recrystallization from a suitable solvent like ethanol is often necessary for purification[2][3].
-
Part 2: Nucleophilic Aromatic Substitution (SNAr) (Step 2)
In this step, the 2-chloro substituent is displaced by a methoxy group. While often more straightforward than Step 1, this reaction can be plagued by an insidious side reaction.
Q3: I am observing the formation of (2-methoxyquinolin-3-yl)methanol and 2-methoxyquinoline-3-carboxylic acid alongside my desired aldehyde product. How can I prevent this?
A3: You are observing the effects of a disproportionation side reaction, specifically the Cannizzaro reaction, which is competing with the desired SNAr reaction[5].
-
Causality - The Cannizzaro Reaction: The Cannizzaro reaction is a base-catalyzed disproportionation of two molecules of a non-enolizable aldehyde. One molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol. Since sodium methoxide is a strong base, it can promote this pathway. The reaction can proceed on the 2-chloro-3-formylquinoline starting material, with the methoxylation occurring concurrently or subsequently, leading to a mixture of products[5].
-
Troubleshooting Steps to Minimize the Cannizzaro Reaction:
-
Temperature Control: The Cannizzaro reaction is often more temperature-sensitive than the SNAr. Running the reaction at a lower temperature (e.g., room temperature or slightly above, instead of reflux) can favor the desired substitution over the disproportionation. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation.
-
Controlled Reagent Addition: Add the sodium methoxide solution slowly to the solution of the 2-chloro-3-formylquinoline. This keeps the instantaneous concentration of the strong base low, disfavoring the second-order Cannizzaro pathway.
-
Stoichiometry: Use only a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents). A large excess will significantly increase the rate of the Cannizzaro reaction.
-
Part 3: Aldehyde Reduction (Step 3)
The final step is the reduction of the formyl group to the primary alcohol. The choice of reducing agent is key to a clean and high-yielding conversion.
Q4: What is the most suitable reducing agent for converting 2-methoxy-3-formylquinoline to the corresponding alcohol?
A4: For this specific transformation, sodium borohydride (NaBH₄) is the preferred reagent over stronger alternatives like lithium aluminum hydride (LiAlH₄).
-
Causality - Chemoselectivity and Practicality: The primary goal is to selectively reduce the aldehyde without affecting the aromatic quinoline ring.
-
Sodium Borohydride (NaBH₄): Is a mild and highly chemoselective reducing agent for aldehydes and ketones. It is safe to handle and the reaction can be run in alcoholic solvents like methanol or ethanol, which are convenient and inexpensive[6][7]. The work-up is also straightforward, typically involving an acidic quench.
-
Lithium Aluminum Hydride (LiAlH₄): Is a much more powerful and less selective reducing agent. While it would certainly reduce the aldehyde, it is highly reactive with protic solvents (like methanol) and requires anhydrous conditions (e.g., in THF or ether)[6]. The work-up is also more hazardous. Given the simplicity of the desired transformation, the operational complexity and safety risks of LiAlH₄ are unnecessary.
-
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild, selective for aldehydes/ketones | Very strong, reduces most carbonyls |
| Solvent | Protic (Methanol, Ethanol)[7] | Aprotic (THF, Ether)[6] |
| Safety | Relatively stable in air, reacts slowly with water | Pyrophoric, reacts violently with water |
| Work-up | Simple acid or water quench | Careful, multi-step quenching required |
| Recommendation | Highly Recommended | Not Recommended |
Table 1: Comparison of Reducing Agents for the Final Step.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when running this synthesis? A: Several reagents in this synthesis require careful handling.
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Sodium methoxide (NaOMe): Is corrosive and flammable. It reacts with water, so it should be handled in a dry environment.
-
Sodium borohydride (NaBH₄): Is flammable and can release hydrogen gas upon reaction with acid or water. Quenching should be done slowly and in a well-ventilated area.
Q: How can I monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the most effective tool. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting material and the appearance of the product spot. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q: My final product is impure. What is a reliable purification method? A: If recrystallization from a solvent like ethyl acetate or methanol/water does not yield a pure product, column chromatography is the next step. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.
Detailed Experimental Protocols
(Note: These are generalized protocols and may require optimization for specific substrates.)
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline (Step 1)
-
In a three-neck flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (DMF, ~5 eq.) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~12 eq.) dropwise with vigorous stirring, maintaining the temperature below 10 °C[3].
-
After the addition is complete, add the N-arylacetamide (1 eq.) portion-wise.
-
Remove the ice bath and heat the reaction mixture to 80-90 °C for 7-12 hours, monitoring by TLC[2].
-
Allow the mixture to cool slightly before pouring it carefully onto a large volume of crushed ice with vigorous stirring.
-
Basify the resulting slurry to pH > 10 with 5M NaOH solution.
-
Stir for 1 hour, then filter the precipitate. Wash the solid thoroughly with water and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol[2].
Protocol 2: Synthesis of 2-Methoxy-3-formylquinoline (Step 2)
-
Dissolve 2-chloro-3-formylquinoline (1 eq.) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.2 eq.) in methanol dropwise at room temperature.
-
Stir the reaction at room temperature (or with gentle warming to 40-50 °C) until TLC indicates complete consumption of the starting material.
-
Neutralize the reaction mixture with dilute HCl or acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.
Protocol 3: Synthesis of (2-Methoxyquinolin-3-yl)methanol (Step 3)
-
Dissolve 2-methoxy-3-formylquinoline (1 eq.) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, keeping the temperature low.
-
Stir the reaction at room temperature for 1-2 hours until TLC shows complete conversion[7].
-
Slowly quench the reaction by adding acetone, followed by careful addition of 1M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purify as needed.
References
-
Maheswara, M., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]
-
Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 45B, 1290-1295. [Link]
- Praveena, K. S., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Chemistry & Biodiversity.
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(7), 769-781. [Link]
-
Discussion on ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Link]
-
Singh, D., & Singh, D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 282-286. [Link]
-
Patel, S. B., et al. (2014). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 1034-1038. [Link]
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- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Methoxyquinolin-3-yl)methanol
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of (2-Methoxyquinolin-3-yl)methanol. The following troubleshooting guides and FAQs address common challenges encountered during its isolation and purification, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of (2-Methoxyquinolin-3-yl)methanol.
Question 1: My column chromatography results in significant streaking and poor separation. What's causing this and how can I fix it?
Answer:
This is a classic issue when purifying nitrogen-containing heterocyclic compounds like quinolines on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to tailing or "streaking" of your compound down the column, resulting in poor resolution and often co-elution with impurities.
Causality & Expert Insight: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, forming strong hydrogen bonds or even undergoing acid-base interactions with the silica surface. This slows the elution of the molecule in an inconsistent manner, leading to a smeared band rather than a tight, well-defined one.
Solutions:
-
Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a volatile base to your eluent system. This base will preferentially interact with the acidic sites on the silica, effectively "masking" them from your target compound.
-
Recommended Additive: Triethylamine (TEA) is the standard choice. Add 0.5-1% (v/v) TEA to your chosen solvent system.
-
Alternative: If your compound is acid-sensitive, ammonium hydroxide can be used, but it is less volatile and can be harder to remove from the final product.[1]
-
-
Switch to a Different Stationary Phase: If base-modified silica does not resolve the issue, consider a different stationary phase altogether.
-
Alumina (Basic or Neutral): Alumina is a less acidic support and is often an excellent alternative for purifying basic compounds.[1] Start with neutral alumina and move to basic alumina if streaking persists.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase flash chromatography can be highly effective. Elution is typically performed with a gradient of water/methanol or water/acetonitrile.[1][2]
-
Step-by-Step Protocol: Column Chromatography with a TEA-Modified Eluent
-
Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for (2-Methoxyquinolin-3-yl)methanol is a mixture of ethyl acetate and hexanes.
-
TLC Analysis: Spot your crude material on a silica TLC plate and develop it in a chamber containing your chosen solvent system (e.g., 30:70 Ethyl Acetate:Hexanes).
-
Additive Test: Prepare a second TLC chamber with the same solvent system but add ~1% TEA. Run another TLC plate. You should observe a higher Rf value and a much more compact, well-defined spot in the chamber containing TEA.
-
Column Preparation: Prepare your flash chromatography column with silica gel as you normally would, using the hexane/ethyl acetate/TEA mobile phase.
-
Elution: Load your compound and elute with the base-modified solvent system. The improved spot behavior on the TLC plate should translate to a sharper band on the column, allowing for better separation.
Question 2: I've isolated my product, but the NMR spectrum shows a persistent impurity. How can I identify and remove it?
Answer:
The most likely impurity is the starting material from the synthesis, 2-methoxyquinoline-3-carbaldehyde, especially if the reduction reaction did not go to completion.[3] Another possibility is over-reduction or side-products from the reducing agent.
Impurity Identification Strategy:
-
Check the Aldehyde Proton: Look for a characteristic singlet peak in the 9-10 ppm region of your ¹H NMR spectrum. This is a clear indication of a residual aldehyde proton.
-
Compare with Starting Material: If available, run an NMR of the 2-methoxyquinoline-3-carbaldehyde starting material to confirm the chemical shifts of its aromatic and methoxy protons.
-
Assess Boron Impurities: If sodium borohydride was used for the reduction, residual borate salts can be present.[3] These are often insoluble in organic solvents used for chromatography but can sometimes be carried through. They typically do not show up on a standard ¹H NMR but can be detected by other means or inferred if the product has a "soapy" texture.
Removal Strategies:
| Impurity Type | Recommended Purification Technique | Rationale |
| Unreacted Aldehyde | Flash Chromatography: | The aldehyde is significantly less polar than the corresponding alcohol. A well-optimized silica gel column (with TEA, as described above) should provide excellent separation. |
| Preparative HPLC: | For very small amounts or difficult separations, preparative HPLC on a C18 or Phenyl-hexyl column can offer superior resolution.[2] | |
| Borate Salts | Aqueous Workup: | Before any chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine. This will quench any remaining reducing agent and help remove inorganic salts. |
| Unknown Polar Impurities | Recrystallization: | If the product is obtained as a solid and is of reasonable purity (>90%), recrystallization is an excellent final purification step. It is highly effective at removing small amounts of impurities with different solubility profiles. |
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for deciding on the best purification strategy for (2-Methoxyquinolin-3-yl)methanol.
Caption: Decision workflow for purifying (2-Methoxyquinolin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Question 3: What is a good starting solvent system for recrystallizing (2-Methoxyquinolin-3-yl)methanol?
Answer:
Recrystallization relies on the principle of differential solubility of your compound and its impurities in a solvent at different temperatures. For a polar aromatic alcohol like (2-Methoxyquinolin-3-yl)methanol, a good starting point is a polar protic solvent or a binary mixture.
Recommended Solvents & Rationale:
-
Methanol/Water: The compound is likely very soluble in methanol and poorly soluble in water.[4] Dissolve the crude solid in a minimum amount of hot methanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. The pure crystals should precipitate out, leaving impurities behind in the solvent mixture.
-
Ethyl Acetate/Hexanes: Dissolve the compound in a minimum of hot ethyl acetate. Add hexanes portion-wise until turbidity is observed. Cool slowly to allow for crystal formation. This system is good for removing both more polar and less polar impurities.
-
Ethanol: For simpler recrystallization, dissolving in hot ethanol and allowing it to cool may be sufficient if the purity is already high.[5]
Question 4: What are the expected sources of impurities in the synthesis of (2-Methoxyquinolin-3-yl)methanol?
Answer:
Understanding the synthetic route is critical for predicting potential impurities. The most common synthesis involves the reduction of 2-methoxyquinoline-3-carbaldehyde.[3]
Caption: Potential sources of impurities during synthesis.
Key Impurity Classes:
-
Starting Materials: Unreacted 2-methoxyquinoline-3-carbaldehyde is the most common process-related impurity.[6]
-
Reagent-Derived Impurities: Borate salts from the sodium borohydride reduction.
-
Solvent-Derived Impurities: While methanol is a Class 2 solvent with a relatively high permissible limit, industrial grades can contain impurities like ethanol or aldehydes that could potentially react or be carried through.[7][8][9]
-
Degradation Products: Quinoline derivatives can be sensitive to light and air, potentially leading to oxidized byproducts over time.[6][10] Storing the compound in a dark, inert atmosphere is recommended.
References
-
ResearchGate. How can I purify two different-substituted aromatic compounds? [Online] Available at: [Link]
- Google Patents. US4925942A - Preparation of quinuclidine-3-methanol.
-
ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Online] Available at: [Link]
-
ResearchGate. Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. [Online] Available at: [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Online] Available at: [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Online] Available at: [Link]
-
Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. [Online] Available at: [Link]
-
National Institutes of Health. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate - PMC. [Online] Available at: [Link]
-
ResearchGate. What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? [Online] Available at: [Link]
-
SlideShare. synthesis of quinoline derivatives and its applications. [Online] Available at: [Link]
-
MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Online] Available at: [Link]
-
IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Online] Available at: [Link]
-
European Medicines Agency. ICH guideline Q3C (R6) on impurities: guideline for residual solvents. [Online] Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Online] Available at: [Link]
-
MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Online] Available at: [Link]
-
Reddit. Purification of strong polar and basic compounds. [Online] Available at: [Link]
-
National Institutes of Health. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC. [Online] Available at: [Link]
-
Wikipedia. Quinoline. [Online] Available at: [Link]
- Google Patents. CN102701906A - Methanol purification method.
-
Organic volatile impurities in pharmaceuticals. [Online] Available at: [Link]
-
Master Organic Chemistry. An Online Organic Chemistry Resource. [Online] Available at: [Link]
-
National Institutes of Health. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC. [Online] Available at: [Link]
-
Wikipedia. Quinine. [Online] Available at: [Link]
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(2-Methoxyquinolin-3-yl)methanol degradation pathways and prevention
Welcome to the technical support center for (2-Methoxyquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and prevent degradation, ensuring the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with (2-Methoxyquinolin-3-yl)methanol. Each problem is followed by a discussion of potential causes and a step-by-step guide for investigation and resolution.
Issue 1: My sample of (2-Methoxyquinolin-3-yl)methanol shows a yellow to brown discoloration over time, even when stored in the dark.
Potential Causes:
-
Oxidation: The quinoline ring system is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] The methoxy and methanol substituents can also influence the rate and products of oxidation.
-
Trace Impurities: The presence of residual catalysts or reagents from the synthesis process can promote degradation.
Troubleshooting and Resolution Protocol:
-
Characterize the Discolored Sample:
-
Evaluate Storage Atmosphere:
-
If the sample is stored in air, switch to an inert atmosphere. Purge the vial with argon or nitrogen before sealing.
-
Consider storing the compound under vacuum.
-
-
Solvent Purity Check:
-
If the compound is in solution, ensure the solvent is of high purity and de-gassed to remove dissolved oxygen. Peroxide-forming solvents like THF or diethyl ether should be freshly distilled or purchased from a reputable supplier with inhibitors.
-
-
Purification:
-
If significant degradation has occurred, re-purify the compound using an appropriate method such as column chromatography or recrystallization.
-
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a (2-Methoxyquinolin-3-yl)methanol sample that has been stored in solution.
Potential Causes:
-
Hydrolysis: The methoxy group on the quinoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which would result in the formation of 2-hydroxy-3-hydroxymethylquinoline.
-
Solvolysis: If stored in a reactive solvent (e.g., methanol), trans-esterification or other solvent-related reactions could occur, though less likely with a methanol substituent.
-
Photodegradation: Exposure to ambient light, especially UV wavelengths, can induce degradation of quinoline compounds.[6]
Investigation Workflow:
Caption: Workflow for investigating unexpected peaks in chromatographic analysis.
Step-by-Step Protocol:
-
Identify Degradation Products:
-
Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will help in proposing potential structures. For example, a loss of 14 Da (CH2) from the methoxy group could indicate hydrolysis to a hydroxyl group.
-
-
Forced Degradation Study:
-
Optimize Storage Conditions:
-
If hydrolysis is suspected, ensure the pH of the solution is neutral. Use buffered solutions if necessary.
-
To prevent photodegradation, store solutions in amber vials or in a dark environment.[9]
-
Choose a compatible and stable solvent. A solvent miscibility chart can be a useful reference.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (2-Methoxyquinolin-3-yl)methanol?
A1: Based on the chemical structure, the primary degradation pathways are expected to be oxidation, hydrolysis, and photodegradation.
-
Oxidation: The quinoline ring can be oxidized to form N-oxides or quinolinic acids.[1][2] The methanol group can be oxidized to an aldehyde and then to a carboxylic acid. The methoxy group can undergo oxidative demethoxylation.[10]
-
Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-3-hydroxymethylquinoline.
-
Photodegradation: Quinoline and its derivatives are known to be susceptible to photodegradation, which can lead to the formation of various photoproducts, including hydroxylated species.[6]
Caption: Proposed degradation pathways for (2-Methoxyquinolin-3-yl)methanol.
Q2: What are the recommended storage conditions for (2-Methoxyquinolin-3-yl)methanol?
A2: To ensure long-term stability, the following storage conditions are recommended:
| Condition | Solid State | In Solution |
| Temperature | 2-8°C or -20°C for long-term storage | -20°C or -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Headspace purged with inert gas |
| Light | Protected from light (amber vial or stored in the dark) | Amber vial or foil-wrapped container |
| Moisture | Store in a desiccator | Use anhydrous solvents |
Q3: Which solvents are compatible with (2-Methoxyquinolin-3-yl)methanol?
A3: For short-term storage and experimental use, the following solvents are generally compatible. However, for long-term storage, it is always best to store the compound in a solid state.
| Solvent Class | Recommended Solvents | Solvents to Avoid |
| Aprotic | Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Peroxide-forming ethers (e.g., THF, Diethyl ether) unless freshly purified |
| Protic | Ethanol, Methanol (use with caution due to potential for solvolysis over extended periods) | Acidic or basic aqueous solutions |
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study is essential to understand the stability of the molecule and to develop stability-indicating analytical methods.[7][8][11]
Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of (2-Methoxyquinolin-3-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 7 days.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV or LC-MS method.
-
Q5: What analytical techniques are best for detecting and quantifying the degradation of (2-Methoxyquinolin-3-yl)methanol?
A5: A combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent compound from its degradation products and for quantification. A reverse-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the degradation products by determining their molecular weights.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation by preparative HPLC followed by NMR analysis is recommended.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information on changes in functional groups.[3]
References
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. RSC Publishing. Retrieved from [Link]
- Chaudhary, S. A., & Khan, M. A. (2018). Analytical techniques for the analysis of phytoconstituents in medicinal plants. Journal of Pharmaceutical and Biomedical Analysis, 147, 86-97.
-
Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. Retrieved from [Link]
-
Luo, et al. (2021). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Oxford Academic. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Journal of Chromatographic Science. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation reaction of disubstituted quinoline derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]
-
PMC - NIH. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of quinoline in water. Retrieved from [Link]
-
ACS Publications. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Retrieved from [Link]
-
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2026). analytical methods for methanol detection in alcoholic beverages: a comparative review of classical, colorimetric, and chromatographic approaches. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Biblioteca Digital do IPB. (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
-
Eawag-BBD. (1997). 3-Methylquinoline Degradation Pathway. Retrieved from [Link]
-
PubMed. (n.d.). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Hydroxylation of Aromatic Compounds. Retrieved from [Link]
-
Compass Chemical. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. RSC Publishing. Retrieved from [Link]
-
BIOSYNCE. (2025). What are the oxidation products of quinoline?. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
MDPI. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of (2-Methoxyquinolin-3-yl)methanol and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The Quinoline-3-Methanol Scaffold: A Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. The introduction of a methanol group at the C-3 position, creating the quinoline-3-methanol scaffold, offers a key hydrogen-bonding donor and acceptor, which can significantly influence the molecule's interaction with biological targets. Furthermore, the substitution pattern on the quinoline ring, such as the methoxy group at the C-2 position in our lead compound, plays a crucial role in modulating the electronic and steric properties, thereby fine-tuning its biological activity.
Anticancer Activity: A Promising Avenue
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, disruption of DNA replication, and induction of apoptosis.[3][4]
Comparative Insights from Structural Analogs
While specific cytotoxic data for (2-Methoxyquinolin-3-yl)methanol is not extensively reported, studies on analogous structures provide a strong rationale for its potential as an anticancer agent. For instance, a series of 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.[5] One notable finding was that quinoline 13 and tetrahydroquinoline 18 displayed selective cytotoxicity with IC50 values of 8.3 μM and 13.15 μM, respectively, in cervical epithelial carcinoma cells.[5]
Furthermore, research on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones has shown high cytotoxic effects in MCF-7 (breast cancer) and even higher in HL-60 (promyelocytic leukemia) cells.[6] Specifically, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was over 5-fold more cytotoxic to HL-60 cells than to normal HUVEC cells, indicating a degree of selectivity for cancer cells.[6] This analog was found to inhibit proliferation, induce DNA damage, and trigger apoptosis in HL-60 cells.[6]
The presence of a methoxy group has also been associated with enhanced anticancer activity in other heterocyclic scaffolds. For example, a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-ones were synthesized and showed notable antitumor activity.[3]
Table 1: Cytotoxicity of Selected Quinoline Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | HeLa | 8.3 | [5] |
| Tetrahydroquinoline 18 | HeLa | 13.15 | [5] |
| Quinoline 12 | PC3 | 31.37 | [5] |
| Quinoline 11 | PC3 | 34.34 | [5] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | Not specified, but highly cytotoxic | [6] |
| 4-(2-(bis([3][5][7]triazolo)[4,3-a:3′,4′-c]quinoxalin-3-ylthio)acetamido)-N-(4-methoxyphenyl) benzamide | HepG-2 | 3.3 | [3] |
| 4-(2-(bis([3][5][7]triazolo)[4,3-a:3′,4′-c]quinoxalin-3-ylthio)acetamido)-N-(4-methoxyphenyl) benzamide | MCF-7 | 14.2 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., (2-Methoxyquinolin-3-yl)methanol and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: A Broad-Spectrum Potential
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs belonging to this class.[1] Their activity extends to a wide range of bacteria and fungi.
Insights from Analogs
A study on new quinoline derivatives synthesized from 4-methoxy-acetophenone and 1H-indole-2,3-dione demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[7] Another study on 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives also reported good antibacterial potency against P. aeruginosa and E. coli.[8] These findings suggest that the quinoline scaffold is a promising template for the development of new antimicrobial agents. The presence of different substituents on the quinoline ring can significantly influence the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of Selected Quinoline Analogs
| Compound/Analog | Microorganism | Activity | Reference |
| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide derivatives | Various bacteria and fungi | Active | [7] |
| 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives | P. aeruginosa, E. coli | Good antibacterial potency | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have emerged as potential anti-inflammatory agents.[2]
Insights from Related Structures
The anti-inflammatory potential of quinoline derivatives has been demonstrated in various studies. For instance, the methanol extract of Globimetula braunii, which contains flavonoids and other secondary metabolites with quinoline-like structures, has shown peripherally mediated analgesic and anti-inflammatory activity.[8] The mechanism of action for many anti-inflammatory quinolines involves the inhibition of key inflammatory mediators and signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay is a common in vitro method to screen for potential anti-inflammatory activity.
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatants. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The amount of nitrite is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: Workflow of the Nitric Oxide (NO) inhibition assay.
Structure-Activity Relationship (SAR) Insights
Based on the available literature on quinoline derivatives, several SAR trends can be inferred that are likely relevant to (2-Methoxyquinolin-3-yl)methanol and its analogs:
-
Substitution at C-2: The nature of the substituent at the C-2 position significantly impacts activity. The methoxy group in the title compound is an electron-donating group which can influence the electronic properties of the entire ring system. Replacing it with other groups, such as chloro or aryl moieties, would likely alter the biological activity profile.
-
The C-3 Methanol Group: The hydroxyl group of the methanol substituent is a key feature for hydrogen bonding. Esterification or etherification of this group would likely modulate the compound's polarity and its ability to interact with biological targets.
-
Substitution on the Benzenoid Ring: Modifications on the benzene part of the quinoline ring, such as the introduction of electron-withdrawing or electron-donating groups, can have a profound effect on the overall activity and selectivity of the compound.
Conclusion
(2-Methoxyquinolin-3-yl)methanol belongs to a class of compounds with well-documented and diverse biological activities. While direct comparative data for this specific molecule is limited, the analysis of its structural analogs strongly suggests its potential as a valuable lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Further systematic studies involving the synthesis and biological evaluation of a focused library of (2-Methoxyquinolin-3-yl)methanol analogs are warranted to fully elucidate its therapeutic potential and to establish a clear structure-activity relationship. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
-
Alanazi, M. M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2969. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4. [Link]
-
Fylaktakidou, K. C., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(11), 3235. [Link]
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Rojas, J., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(15), 6835-6846. [Link]
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Kaur, M., & Kumar, V. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(4), 5438-5464. [Link]
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Afzal, O., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(48), 30268-30293. [Link]
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Matada, B. S., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Journal of Chemistry, 2021, 6633519. [Link]
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Danladi, S., et al. (2023). Analgesic and anti-inflammatory studies of the methanol extract of Globimetula braunii (Loranthaceae) growing on Terminalia. Journal of Pharmacy & Bioresources, 20(2), 74-80. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
